molecular formula C3H6N2 B1628402 (Prop-2-yn-1-yl)hydrazine CAS No. 6068-67-3

(Prop-2-yn-1-yl)hydrazine

Cat. No.: B1628402
CAS No.: 6068-67-3
M. Wt: 70.09 g/mol
InChI Key: CYCYZHMUOSKYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-2-yn-1-yl)hydrazine, also known as propargyl hydrazine, is a chemical compound with the molecular formula C3H6N2. It is a nucleophilic hydrazine probe that features an alkyne group, making it useful in various chemical biology applications. This compound is particularly noted for its role in bioorthogonal chemistry, where it is used to capture protein-bound electrophiles in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Prop-2-yn-1-yl)hydrazine can be synthesized through the reaction of propargyl bromide with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

Propargyl bromide+Hydrazine hydrateThis compound+Hydrobromic acid\text{Propargyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrobromic acid} Propargyl bromide+Hydrazine hydrate→this compound+Hydrobromic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (Prop-2-yn-1-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

(Prop-2-yn-1-yl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in activity-based protein profiling to study protein modifications and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)hydrazine involves its nucleophilic hydrazine group reacting with electrophilic centers in target molecules. This reaction enables the capture and enrichment of protein-bound electrophiles, facilitating their detection and analysis. The alkyne group allows for further functionalization through click chemistry, enabling the study of protein modifications that may not be predicted through typical protein sequence analyses .

Comparison with Similar Compounds

    2-Propynylhydrazine: Another nucleophilic hydrazine probe with similar applications.

    Propargylamine: Contains an alkyne group but lacks the hydrazine functionality.

    Hydrazine: A simpler compound without the alkyne group, used in various industrial and research applications.

Uniqueness: (Prop-2-yn-1-yl)hydrazine is unique due to its combination of a nucleophilic hydrazine group and an alkyne group, making it highly versatile for bioorthogonal chemistry and activity-based protein profiling. This dual functionality allows for the capture and enrichment of protein-bound electrophiles, which is not possible with simpler hydrazine derivatives .

Properties

IUPAC Name

prop-2-ynylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-3-5-4/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCYZHMUOSKYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574430
Record name (Prop-2-yn-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-67-3
Record name (Prop-2-yn-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-yn-1-yl)hydrazine
Reactant of Route 2
Reactant of Route 2
(Prop-2-yn-1-yl)hydrazine
Reactant of Route 3
Reactant of Route 3
(Prop-2-yn-1-yl)hydrazine
Reactant of Route 4
(Prop-2-yn-1-yl)hydrazine
Reactant of Route 5
(Prop-2-yn-1-yl)hydrazine
Reactant of Route 6
(Prop-2-yn-1-yl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.